Rhodamine B isothiocyanate (mixed isomers)

Description

Historical Context and Significance of Rhodamine Dyes in Scientific Inquiry

The story of rhodamine dyes is part of the larger narrative of synthetic dye chemistry that began in the 19th century. Following the synthesis of the first fluorescent molecule, fluorescein (B123965), by Adolf von Baeyer in 1871, the field of chemical dyes rapidly expanded. fluorofinder.combiotium.com In 1887, a new class of highly fluorescent compounds with a distinct rose color was created and subsequently named "Rhodamines," derived from the Greek word for rose, rhodon. fluorofinder.com

Initially, like many synthetic dyes of the era, rhodamines were used in the textile, ink, and cosmetics industries. science.govnih.gov However, their unique photophysical properties soon captured the attention of the scientific community. Compared to their predecessor fluorescein, rhodamine dyes offered significant advantages, including greater photostability (resistance to fading when exposed to light), less sensitivity to pH changes, and longer emission wavelengths. fluorofinder.combiotium.com These characteristics made them superior candidates for biological staining and labeling. science.govnih.gov The development of rhodamine dyes marked a critical step forward, providing researchers with a more robust and versatile set of tools for visualizing biological structures and processes. science.gov

| Year | Development | Significance |

| 1871 | Synthesis of Fluorescein | The first synthetic fluorophore, laying the groundwork for xanthene-based dyes. biotium.com |

| 1887 | First production of Rhodamine dyes | Introduced a new class of dyes with improved photostability and longer emission wavelengths. fluorofinder.comnih.gov |

| 1941 | First use of a fluorescent dye (fluorescein) for immunofluorescence | Demonstrated the potential of dye-antibody conjugates to visualize proteins in tissues, a foundational technique in cell biology. biotium.com |

The Role of Isothiocyanate Functionality in Bio-conjugation Chemistry

The utility of Rhodamine B as a fluorescent tag in biological research is fundamentally enabled by its isothiocyanate (-N=C=S) functional group. evitachem.comontosight.ai This group is a highly reactive moiety that serves as a chemical handle for covalently attaching the rhodamine dye to biomolecules, a process known as bioconjugation or labeling. evitachem.comacs.org

The isothiocyanate group readily reacts with nucleophilic primary amine groups (-NH₂), which are abundantly found in biological molecules. ontosight.ainih.gov Specifically, it targets the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues. nih.gov The reaction proceeds under mild conditions and results in the formation of a highly stable thiourea (B124793) bond, ensuring that the fluorescent label remains firmly attached to its target. ontosight.aiacs.org While isothiocyanates can also react with the thiolate form of cysteine residues, the selectivity for amines versus thiols can be modulated by adjusting the pH of the reaction medium. nih.gov This targeted reactivity is crucial for creating specific fluorescent probes, allowing researchers to tag and track particular proteins or other amine-containing molecules within complex biological systems. nih.gov The introduction of the isothiocyanate functionality transformed rhodamine from a simple dye into a powerful tool for biochemical and cellular analysis. evitachem.com

Overview of Current Research Landscape and Academic Relevance of Rhodamine B Isothiocyanate (mixed isomers)

Rhodamine B isothiocyanate remains a highly relevant and widely utilized tool in academic research across multiple disciplines. Its robust fluorescent properties and versatile bioconjugation capability have secured its place in a wide array of modern laboratory techniques. evitachem.com

Key Research Applications:

Fluorescent Labeling and Imaging: RBITC is most commonly used to label antibodies and proteins for visualization via techniques like fluorescence microscopy and immunofluorescence. evitachem.comontosight.ai This allows for the precise localization of specific targets within cells and tissues. glpbio.combiomol.com

Flow Cytometry: In flow cytometry, RBITC-conjugated antibodies are used to identify and sort cells based on the presence of specific surface or intracellular markers. evitachem.comontosight.ai

Neuroscience: The dye has been employed as both an anterograde and retrograde tracer, enabling neuroscientists to map neural pathways by tracking the movement of the dye along axons. glpbio.comcaymanchem.comsigmaaldrich.com

Apoptosis Detection: Researchers have developed bioprobes where RBITC is incorporated into nanoparticles that are then conjugated to Annexin V. nih.gov These probes bind to phosphatidylserine (B164497) on the surface of apoptotic cells, allowing for the detection and imaging of early-stage cell death. caymanchem.comnih.gov

Nanotechnology: The reactive groups on RBITC allow it to be covalently linked to various nanoparticles. researchgate.net These functionalized nanoparticles can be used for diverse applications, including cell imaging, drug delivery, and photothermal therapy. caymanchem.comnih.gov

Biosensing: When adsorbed onto silver nanoaggregates, RBITC exhibits strong surface-enhanced Raman scattering (SERS), which can be exploited for the development of highly sensitive biological sensors. researchgate.net

The continued prevalence of RBITC in the scientific literature underscores its reliability and effectiveness as a fluorescent probe. Its application in cutting-edge fields like nanotechnology and advanced cellular imaging highlights its enduring academic relevance.

Properties

IUPAC Name |

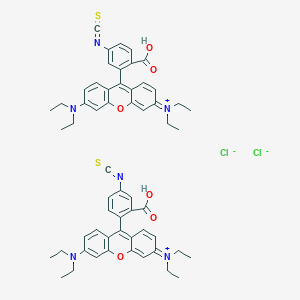

[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHFWDRVFPQJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H60Cl2N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rhodamine B Isothiocyanate Mixed Isomers Conjugation Chemistry and Bioconjugation Mechanisms

Nucleophilic Attack Mechanisms of Isothiocyanate Group with Primary Amines

The conjugation of Rhodamine B isothiocyanate (RBITC) to biomolecules is primarily achieved through the reaction of its isothiocyanate functional group (-N=C=S) with primary amines. rsc.org This reaction is a classic example of nucleophilic addition. The key to this process is the electronic character of the isothiocyanate group, where the central carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The mechanism is initiated when the lone pair of electrons on the nitrogen atom of a primary amine (R-NH₂) performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group. rsc.org This forms an unstable, transient intermediate. Kinetic studies on the aminolysis of isothiocyanates in non-aqueous solvents have shown that the reaction can involve kinetic terms that are second-order in the amine. rsc.orgrsc.org This suggests a mechanism where the initial nucleophilic attack forms a 1:1 intermediate, which then undergoes a prototropic rearrangement (a proton transfer) to form the final stable product. This rearrangement can be catalyzed by a second molecule of the amine, which acts as a base to facilitate the proton shift. rsc.orgrsc.org

Formation of Stable Thiourea (B124793) Bonds in RBITC Conjugates

The reaction between the isothiocyanate group of RBITC and a primary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, results in the formation of a highly stable thiourea linkage (-NH-C(S)-NH-). researchgate.net This covalent bond is robust and is considered extremely stable for both cellular and in vivo applications, making it well-suited for tracking biomolecules in complex biological systems. rsc.orgresearchgate.net

While isothiocyanates can also react with other nucleophiles like thiols (from cysteine) and alcohols (from serine, threonine, or tyrosine), these reactions to form dithiocarbamates and O-thiocarbamates, respectively, are often reversible. rsc.org The reaction with primary amines, however, is effectively irreversible under typical physiological and labeling conditions. This irreversibility drives the equilibrium of the reaction toward the formation of the stable thiourea conjugate, ensuring high yields and a durable fluorescent label on the target molecule. rsc.org

Factors Influencing Conjugation Efficiency and Specificity in Complex Biomolecular Systems

The efficiency and specificity of labeling biomolecules with RBITC are governed by several critical reaction parameters. Careful optimization of these factors is necessary to achieve the desired degree of labeling while preserving the biological activity of the target molecule.

Impact of Reaction pH and Buffer Systems

The pH of the reaction medium is one of the most critical factors in RBITC conjugation. The isothiocyanate group selectively reacts with the unprotonated, nucleophilic form of primary amines. rsc.org The ε-amino groups of lysine residues in proteins have a pKa value typically around 10.5. Therefore, to ensure a sufficient concentration of the reactive, unprotonated amine, the conjugation reaction is most effectively carried out at a slightly alkaline pH. Classical protocols for isothiocyanate labeling recommend a pH range of 9.0 to 9.5. rsc.org

However, the pH must be carefully controlled, as excessively high pH values can lead to competing side reactions, such as the hydrolysis of the isothiocyanate group itself into an unreactive amine. The choice of buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate labeling as they will compete with the target biomolecule for reaction with the dye. nih.govacs.org Bicarbonate or borate (B1201080) buffers are commonly used alternatives. nih.gov The buffer composition can also influence the solubility and stability of the target protein. mdpi.com

Role of Solvent Polarity and Dielectric Environment

Rhodamine B isothiocyanate is a relatively hydrophobic molecule and often exhibits poor solubility in purely aqueous buffers. To overcome this, RBITC is typically first dissolved in a small amount of an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous solution of the biomolecule.

The introduction of an organic co-solvent must be carefully managed. While it enhances the solubility of the dye and can facilitate the reaction, high concentrations can lead to the denaturation and loss of function of the target biomolecule, particularly proteins. The solvent must provide a dielectric environment that supports both the dissolution of the dye and the structural integrity of the biomolecule. Kinetic studies have shown that the aminolysis of isothiocyanates is faster in donor solvents, indicating that the solvent environment directly participates in the reaction mechanism. rsc.org

Table 2: Common Solvents Used in RBITC Conjugation Protocols

| Solvent | Type | Role | Considerations |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To dissolve RBITC stock solution. | Use anhydrous grade; add dropwise to protein solution to avoid precipitation. |

| Methanol | Polar Protic | Can be used to dissolve RBITC. researchgate.net | Can be denaturing to some proteins at higher concentrations. |

Effects of Isomer Ratios on Conjugation Outcomes

Rhodamine B isothiocyanate is commercially available as a mixture of isomers. sigmaaldrich.com The isothiocyanate functional group is located on the pendant phenyl ring, and its position can vary. nih.gov Analysis of these mixtures by techniques like capillary electrophoresis has confirmed the presence of multiple, separable species within a given batch.

Despite the known isomeric heterogeneity, there is a lack of specific studies in the scientific literature detailing how the ratio of these different RBITC isomers affects conjugation kinetics, efficiency, or the photophysical properties of the resulting bioconjugate. It is plausible that the position of the isothiocyanate group could influence its steric accessibility and, consequently, its reactivity towards different amine groups on the surface of a complex biomolecule. Furthermore, the precise attachment point could alter the local environment of the fluorophore, potentially leading to subtle differences in the fluorescence quantum yield or lifetime of the final conjugate. However, without direct comparative data, these effects remain theoretical.

Strategies for Derivatization and Further Functionalization of RBITC Conjugates

The utility of RBITC extends beyond simple labeling. Once conjugated to a biomolecule, the resulting fluorescent adduct can be a component in more complex, multifunctional systems.

One common strategy involves the incorporation of RBITC-labeled molecules into nanoparticles. For instance, RBITC can be first reacted with an amine-containing silane (B1218182) molecule, such as (3-aminopropyl)triethoxysilane (APTES). researchgate.net The resulting RBITC-APTES conjugate can then be incorporated into a silica (B1680970) matrix during the synthesis of silica nanoparticles (SiNPs), yielding brightly fluorescent nanoparticles for imaging and sensing applications. researchgate.net

Another approach is to use RITC-labeled polymers. Commercially available RITC-dextran, where the fluorophore is conjugated to a biocompatible polysaccharide, is widely used as a fluid-phase tracer to study processes like endocytosis in living cells. sigmaaldrich.com

Furthermore, a biomolecule labeled with RBITC can be subjected to additional modification steps. For example, an antibody labeled with RBITC on its lysine residues can have other functional groups (e.g., cysteines or carboxylates) that can be used for subsequent conjugation to other molecules, such as drugs or enzymes, creating dual-functional reporters or therapeutic agents. nih.gov The carboxyl group on the RBITC molecule itself could also be a potential handle for further chemistry, although care must be taken to avoid reactions that might promote the formation of the non-fluorescent spirolactone form of the dye. nih.gov

Advanced Photophysical Principles and Spectroscopic Characterization of Rhodamine B Isothiocyanate Mixed Isomers

Fundamental Principles of RBITC Fluorescence Generation and Emission

The fluorescence of Rhodamine B isothiocyanate is governed by the electronic structure of its xanthene core. The process begins with the absorption of a photon, which elevates an electron from the ground state (S₀) to an excited singlet state (typically S₁ or S₂). nih.govlibretexts.org This process is most efficient at the dye's maximum absorption wavelength. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation, a non-radiative process. libretexts.org

From the S₁ state, the molecule can return to the ground state via several pathways. The most important for its application is fluorescence, the emission of a photon. Due to the energy lost during relaxation in the excited state (a phenomenon known as the Franck-Condon principle), the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. purdue.edu This difference between the peak absorption and peak emission wavelengths is known as the Stokes shift. purdue.edu

Table 1: Spectroscopic Properties of Rhodamine B Isothiocyanate (RBITC)

| Property | Typical Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~570 nm | caymanchem.com |

| Emission Maximum (λem) | ~595 nm | caymanchem.com |

| Molar Extinction Coefficient (ε) | 0.54 x 10³ M⁻¹cm⁻¹ (in water) | ekb.eg |

Solvatochromism and Environmental Effects on RBITC Spectroscopic Behavior

The photophysical properties of RBITC are highly sensitive to its local environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield. researchgate.netnih.gov Generally, in polar solvents, the emission spectra of rhodamine dyes exhibit a red-shift (a shift to longer wavelengths) compared to their behavior in nonpolar solvents. nih.gov

This effect is attributed to the different stabilization of the ground and excited states of the dye molecule by the solvent molecules. purdue.edu The excited state of many rhodamine dyes is more polar than the ground state. In polar solvents, the surrounding solvent dipoles reorient to stabilize the more polar excited state, lowering its energy level and resulting in a red-shifted emission. purdue.eduresearchgate.net This solvent-dependent spectral shift is a critical consideration in labeling experiments, as the local environment of the dye conjugated to a biomolecule can alter its fluorescence output. For instance, the fluorescence of Rhodamine B is influenced more by solvent polarity than by solvent viscosity. researchgate.net The structure of Rhodamine B can exist in an equilibrium between a fluorescent "open" form and a non-fluorescent "closed" spirolactone form, with the open form being dominant in acidic conditions. wikipedia.org

Environmental factors such as pH and the presence of certain ions can also affect RBITC's fluorescence. For example, interaction with some metal ions can lead to fluorescence quenching. ekb.eg The binding of RBITC to surfaces or its incorporation into nanoparticles can also dramatically alter its spectroscopic behavior. researchgate.net

Table 2: Effect of Solvent on the Spectroscopic Properties of Rhodamine Dyes

| Solvent | Polarity | Effect on Rhodamine B Emission | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Nonpolar | Maximum Two-Photon Fluorescence (TPF) intensity | nih.gov |

| Dimethylformamide (DMF) | Polar | 7 nm red-shift in TPF peak to 629 nm | nih.gov |

| Ethanol (B145695) | Polar | Generally shows red-shifted fluorescence compared to nonpolar solvents | nih.gov |

Förster Resonance Energy Transfer (FRET) Mechanisms Involving RBITC as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). libretexts.orgwikipedia.org The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a "spectroscopic ruler" for measuring nanoscale distances in biological systems. wikipedia.orgnih.gov

RBITC can function as either a donor or an acceptor in a FRET pair, depending on the spectral properties of the partner dye. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. wikipedia.orgyoutube.com

RBITC as an Acceptor: RBITC is commonly used as an acceptor for donors that emit in the green-yellow region of the spectrum. A classic FRET pair is Fluorescein (B123965) isothiocyanate (FITC) as the donor and RBITC as the acceptor. rsc.org When FITC (the donor) is excited, instead of emitting its characteristic green fluorescence, it can transfer its energy non-radiatively to a nearby RBITC (the acceptor), which then emits its characteristic orange-red fluorescence. rsc.orgnih.gov This energy transfer serves as an indicator that the molecules labeled with FITC and RBITC are in close proximity. rsc.org

RBITC as a Donor: While less common, RBITC can also act as a donor to acceptor dyes that absorb at longer wavelengths (in the far-red or near-infrared). The efficiency of RBITC as a donor would depend on finding a suitable acceptor with a significant spectral overlap with RBITC's emission.

The FRET efficiency depends on the donor's quantum yield, the spectral overlap integral, and the relative orientation of the donor and acceptor transition dipoles. libretexts.org

Table 3: Common FRET Pairs Involving Rhodamine Dyes

| Donor | Acceptor | Förster Distance (R₀) in nm | Application/Note | Reference |

|---|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Rhodamine B isothiocyanate (RBITC) | Not specified, but established pair | Used in mesoporous silica (B1680970) particles for sensing | rsc.org |

| Acriflavine | Rhodamine B | Not specified, but FRET observed | Studied in solution to demonstrate energy transfer | researchgate.net |

| BODIPY | Rhodamine | Not specified, but used in probes | FRET-based probes for detecting metal ions like Hg²⁺ | nih.gov |

Surface-Enhanced Raman Scattering (SERS) and Plasmon-Enhanced Fluorescence in RBITC Systems

The spectroscopic signals of RBITC can be dramatically amplified when the molecule is in the vicinity of plasmonic nanostructures, such as those made of silver or gold. sc.edu This leads to two important phenomena: Surface-Enhanced Raman Scattering (SERS) and Plasmon-Enhanced Fluorescence (PEF).

Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of the Raman scattering signal from molecules adsorbed onto rough metal surfaces. wikipedia.org RBITC is an excellent SERS analyte, exhibiting strong and characteristic Raman peaks that can be used for its detection and identification at very low concentrations. sc.edunih.govresearchgate.net The enhancement arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance (LSPR) of the metal nanoparticles, and a chemical enhancement due to charge-transfer interactions between the molecule and the metal surface. wikipedia.org RBITC adsorbed on silver nanoaggregates, for example, shows a strong SERS signal. researchgate.netnih.gov

Plasmon-Enhanced Fluorescence (PEF) , also known as Metal-Enhanced Fluorescence (MEF), occurs when the fluorescence of a dye is enhanced by coupling with the surface plasmons of a nearby metallic nanostructure. nih.govfrontiersin.org The interaction can increase the radiative decay rate of the fluorophore and enhance the local electromagnetic field, leading to a brighter fluorescence signal. frontiersin.orgacs.org Studies have shown that the fluorescence emission of RBITC can be increased by over 30-fold when placed near micrometer-sized silver powders. acs.org A prerequisite for efficient PEF is a significant overlap between the LSPR of the nanoparticle and the absorption or emission spectra of the fluorophore. nih.govfrontiersin.org

These enhancement techniques have enabled the development of highly sensitive bioassays and imaging platforms using RBITC. nih.govacs.org

Table 4: Characteristic SERS Peaks of Rhodamine B

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 622 | Xanthene ring puckering mode | researchgate.net |

| 1197 | C-C bridge band stretching | researchgate.net |

| 1357 | Aromatic C-C bending | researchgate.net |

| 1505 | Aromatic C-H bending | researchgate.net |

Photostability and Quantum Yield Considerations for RBITC-Based Probes

The performance of a fluorescent probe is critically dependent on its photostability and fluorescence quantum yield.

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. jascoinc.comjascoinc.com The quantum yield of rhodamine dyes is highly dependent on the solvent environment. wikipedia.orgaatbio.com For example, the quantum yield of Rhodamine B in ethanol is approximately 0.7, while in phosphate-buffered saline (PBS), it is around 0.43. aatbio.com This variation is due to the influence of the environment on the competition between radiative (fluorescence) and non-radiative decay pathways. researchgate.net

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light. ekb.egresearchgate.net While rhodamine dyes like RBITC are generally more photostable than fluoresceins, they are still susceptible to fading under intense or prolonged illumination. Encapsulating RBITC within nanoparticles, such as silica-coated nanoparticles, can significantly improve its photostability and quantum yield, making it more robust for long-term imaging experiments. nih.gov The stability of RBITC-labeled nanoparticles has been shown to be maintained for extended periods, such as 72 hours in some studies. nih.gov

These factors are crucial for quantitative fluorescence microscopy and long-term tracking studies, where a bright and stable signal is essential for reliable data acquisition.

Table 5: Quantum Yield of Rhodamine B in Different Solvents

| Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|

| Ethanol | 0.7 | aatbio.com |

| Basic Ethanol | 0.65 | wikipedia.org |

| 94% Ethanol | 0.68 | wikipedia.org |

Methodological Advancements in Rbitc Based Fluorescent Labeling

Methodologies for Protein and Antibody Labeling with RBITC Conjugates

The primary application of Rhodamine B isothiocyanate lies in the fluorescent labeling of proteins and antibodies. The methodology hinges on the chemical reaction between the isothiocyanate group of RBITC and the primary amine groups on the protein, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.govnih.gov This reaction is typically performed under alkaline conditions (pH 9.0-9.5) to ensure the amine groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon atom of the isothiocyanate group. nih.gov

A typical labeling protocol involves several key steps:

Protein Preparation : The target protein or antibody is dissolved in a suitable buffer, such as a sodium carbonate-bicarbonate buffer or phosphate-buffered saline (PBS), at a specific pH, typically around 9.0. nih.govnih.gov It is crucial that the buffer is free of amine-containing compounds like Tris or glycine, as these would compete with the protein for reaction with RBITC. nih.gov

RBITC Solution Preparation : RBITC is generally insoluble in aqueous buffers and is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution. nih.govmedchemexpress.com

Conjugation Reaction : The RBITC solution is added to the protein solution, and the mixture is incubated, often for several hours at room temperature or overnight at 4°C, with gentle stirring and protected from light to prevent photobleaching. nih.govnih.govnih.gov The molar ratio of dye to protein is a critical parameter that must be optimized for each specific protein to achieve the desired degree of labeling (DOL) without causing protein precipitation or quenching of the fluorescence. nih.govnih.gov

Purification : After the reaction, it is essential to remove any unreacted, free RBITC from the labeled protein conjugate. Common methods for this purification step include dialysis against a suitable buffer or gel filtration chromatography using resins like Sephadex G-75. nih.govnih.govnih.govglpbio.com

The resulting RBITC-protein conjugates are used extensively in techniques such as immunofluorescence microscopy, flow cytometry, and western blotting to visualize the localization and distribution of specific proteins within cells and tissues. sigmaaldrich.comnih.gov

Table 1: Typical Reaction Conditions for RBITC-Protein Conjugation

| Parameter | Condition | Rationale | Reference(s) |

| pH | 8.5 - 9.5 | Ensures primary amines on the protein are deprotonated and nucleophilic. | nih.govnih.govnih.gov |

| Temperature | 4°C to Room Temperature | Slower reaction at 4°C can provide better control; RT allows for shorter incubation. | nih.govnih.govnih.gov |

| Incubation Time | 1 - 12 hours | Duration depends on temperature, pH, and reactivity of the protein. | nih.govnih.govmedchemexpress.com |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (µg dye/mg protein) | Optimized to achieve sufficient labeling without causing protein aggregation or fluorescence quenching. | nih.govnih.gov |

| Solvent for RBITC | DMSO or DMF | Solubilizes the hydrophobic RBITC dye for addition to the aqueous protein solution. | nih.govmedchemexpress.com |

| Purification Method | Dialysis or Gel Filtration | Removes unconjugated RBITC, which can cause high background fluorescence. | nih.govnih.govnih.govglpbio.com |

Strategies for Nucleic Acid and Oligonucleotide Labeling Utilizing RBITC

Labeling nucleic acids and oligonucleotides with RBITC presents a different challenge compared to proteins. Standard DNA and RNA molecules lack the readily available primary amine groups necessary for direct conjugation with the isothiocyanate group. Therefore, strategies for RBITC labeling of nucleic acids typically involve a two-step chemo-enzymatic approach. nih.gov

The general strategy involves first introducing a reactive functional group, most commonly an amine, into the nucleic acid sequence. This can be accomplished through several methods:

Amine-Modified Nucleotides : During solid-phase synthesis of oligonucleotides, a phosphoramidite (B1245037) containing a linker arm with a terminal primary amine can be incorporated at a specific position (e.g., the 5' or 3' end, or internally). nih.gov

Enzymatic Incorporation : DNA or RNA polymerases can incorporate nucleotides that have been modified to contain an amine group. nih.govthermofisher.com For example, aminoallyl-dUTP can be used in place of dTTP during PCR or reverse transcription.

Once the amine-modified nucleic acid is synthesized and purified, it can then be labeled with RBITC using the same fundamental chemistry as protein labeling. The amine-modified nucleic acid is incubated with RBITC in a suitable buffer (often a carbonate or borate (B1201080) buffer at pH 8.5-9.0) to facilitate the conjugation reaction. Subsequent purification, for instance by ethanol (B145695) precipitation or chromatography, is required to remove the excess, unreacted dye. This two-step process allows for the site-specific placement of the RBITC label within a DNA or RNA sequence, enabling applications in fluorescence in situ hybridization (FISH), gene expression analysis, and studies of nucleic acid dynamics. nih.gov

RBITC Conjugation to Synthetic Polymers and Dextrans for Biological Tracing

RBITC is frequently conjugated to biocompatible polymers, particularly dextrans, to create fluorescent tracers for a variety of biological studies. sigmaaldrich.com Dextrans are neutral, hydrophilic polysaccharides of glucose that are available in a range of molecular weights. Their high water solubility and low toxicity make them excellent carriers for fluorescent dyes in living systems. interchim.fr

The conjugation of RBITC to dextran (B179266) also relies on the reaction with hydroxyl groups on the glucose units, which are first activated to introduce amine functionality. The resulting amine-modified dextran can then be reacted with RBITC. RBITC-dextran conjugates are widely used as fluid-phase tracers to study processes such as endocytosis, pinocytosis, and vascular permeability. nih.govsigmaaldrich.com When introduced into the extracellular environment of cells, these conjugates are taken up into endosomes and lysosomes, allowing for the visualization of these organelles and the tracking of vesicular transport. nih.gov In animal models, the injection of RBITC-dextran into the bloodstream allows for the investigation of blood vessel integrity and leakage in tissues. sigmaaldrich.com

Beyond dextrans, RBITC has been conjugated to or encapsulated within other synthetic polymers and nanoparticles, such as silica (B1680970) nanoparticles and metal-organic frameworks (MOFs), to create highly stable and bright fluorescent probes for in vivo tracing and imaging. nih.govnih.govnih.gov These nanostructured materials can protect the dye from quenching and degradation in the biological environment and can be further functionalized for targeted delivery. nih.govnih.gov

Table 2: Applications of RBITC-Polymer Conjugates in Biological Tracing

| Conjugate Type | Application | Research Finding | Reference(s) |

| RBITC-Dextran | Endocytosis/Lysosome Labeling | Co-localizes with lysosomotropic dyes, indicating uptake into acidic organelles. | nih.gov |

| RBITC-Dextran | Vascular Permeability Studies | Used as a fluorescent tracer to assess blood-brain barrier integrity in animal models. | sigmaaldrich.com |

| RBITC-ZIF-8 MOF | In vivo Nanoparticle Tracing | Enables fluorescent imaging and quantification of nanoparticle translocation in C. elegans. | nih.gov |

| RBITC-Silica Nanoparticles | Apoptosis Detection | When conjugated to Annexin V, these bioprobes can specifically recognize and image early-stage apoptotic cells. | nih.gov |

Development of Multi-labeling and Multi-spectral Labeling Techniques Using RBITC

In fluorescence microscopy, it is often necessary to visualize multiple targets within the same sample simultaneously. RBITC can be incorporated into multi-labeling and multi-spectral imaging strategies due to its distinct spectral properties. targetmol.comnih.gov The fundamental approach for multi-labeling involves using a panel of primary antibodies raised in different species, followed by species-specific secondary antibodies conjugated to fluorochromes with different excitation and emission spectra. nih.govresearchgate.net RBITC, with its orange-red emission, can be paired with dyes that emit in other parts of the spectrum, such as fluorescein (B123965) isothiocyanate (FITC) (green) or aminomethyl coumarin (B35378) acetate (B1210297) (AMCA) (blue).

A key consideration in multi-color fluorescence is the potential for spectral overlap or "bleed-through," where the emission from one fluorophore is detected in the channel intended for another. youtube.com Advanced microscopy systems with spectral imaging capabilities and linear unmixing algorithms can effectively separate the signals from multiple fluorophores, including RBITC, even when their spectra overlap significantly. This allows for more accurate co-localization studies. youtube.com

RBITC and other rhodamine derivatives can also serve as components in Förster Resonance Energy Transfer (FRET) pairs. nih.govnih.gov FRET is a phenomenon where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. youtube.com This energy transfer is highly dependent on the distance (typically 1-10 nm) between the donor and acceptor, making FRET a "spectroscopic ruler" for studying molecular interactions, such as protein-protein binding or conformational changes. nih.govyoutube.com In a FRET experiment, RBITC could potentially act as either a donor or an acceptor when paired with a spectrally compatible fluorophore, allowing for the dynamic measurement of molecular proximity in living cells. nih.gov

Research Applications in Advanced Fluorescence Imaging and Microscopy

RBITC in High-Resolution Fluorescence Microscopy Techniques

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the maximal resolution to approximately 200 nm. ibidi.comyoutube.com Super-resolution microscopy techniques bypass this limitation, achieving resolutions down to 5–20 nm, enabling the visualization of subcellular structures at a near-molecular level. ibidi.com These methods often rely on the principle of switching fluorophores between a fluorescent "on" state and a dark "off" state to resolve adjacent molecules. ibidi.com

Rhodamine-based dyes are utilized in these advanced imaging techniques. One prominent super-resolution method is Stimulated Emission Depletion (STED) microscopy. nih.gov STED microscopy uses two lasers: an excitation laser to excite the fluorophores and a depletion laser with a donut-shaped beam to deactivate fluorescence in the outer region of the focal spot, effectively narrowing the area of signal detection. youtube.comnih.gov This allows for the resolution of details that are much finer than the diffraction limit. nih.gov Researchers have successfully used STED microscopy to study host-pathogen interactions, such as visualizing the interaction of the antimicrobial peptide LL-37 with Mycobacterium tuberculosis within human macrophages. nih.gov 3D-STED microscopy has also been employed to reveal the nanoscale organization of proteins like the Hematopoietic Cell-Specific Lyn Substrate-1 (HS1) in normal and leukemic B cells. While specific applications detailing RBITC in STED are emerging, the suitability of rhodamine dyes in general for super-resolution highlights a key area of its application.

Other super-resolution techniques include Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (d)STORM, which also rely on the stochastic activation of a small subset of photoswitchable fluorophores to achieve high resolution. ibidi.comyoutube.com The bright and photostable nature of rhodamine dyes like RBITC makes them valuable candidates for conjugation to probes used in these high-resolution methods.

Quantitative Cell Imaging and Live-Cell Tracking with RBITC

The ability to covalently label cellular components makes RBITC a valuable tool for quantitative imaging and tracking live cells. medchemexpress.com Its cell-permeant nature allows it to be used for labeling intracellular structures and molecules. evitachem.comcaymanchem.com

RBITC has been used to label molecules like dextrans, which can then be used as probes to study a cell's endocytic activity. sigmaaldrich.com It can also be used to mark cells to track their migration over time. sigmaaldrich.comnih.gov For instance, studies have demonstrated the use of direct cell labeling with rhodamine isothiocyanate to study lymphocyte migration and maturation without significantly affecting cell viability or function. nih.gov The dye's stability allows for visualization for days after injection in vivo. nih.gov

In the field of nanomedicine, RBITC has been incorporated into nanoparticles for various bio-imaging applications. For example, RBITC-doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs) have been developed as bioprobes. nih.gov When conjugated to Annexin V, these nanoparticles can be used for the detection and imaging of early-stage apoptotic cells, binding specifically to phosphatidylserine (B164497) on the outer membrane of these cells. nih.gov The high photostability of these nanoparticle-based probes offers a significant advantage over conventional fluorochromes. nih.gov Similarly, multifunctional gold-mesoporous silica (B1680970) nanoparticles incorporating RBITC have been synthesized for combined cell imaging, drug release, and photothermal therapy in cancer cells. nih.gov

The quantitative aspect of RBITC fluorescence is also utilized. Studies have shown that the fluorescence intensity of RBITC derivatives can be sensitive to the microenvironment, with fluorescence being quenched in blood but activated in the oxidative environment of tumors. nih.gov This suggests potential applications for cancer imaging and probing the tumor microenvironment. nih.gov

Applications in Immunofluorescence and Immunohistochemistry Research

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful techniques that use the specific binding of antibodies to antigens to visualize the presence, distribution, and localization of specific proteins within cells and tissues. nih.govbdbiosciences.comnih.gov RBITC is frequently used as a fluorescent label conjugated to secondary antibodies in these methods. evitachem.compubcompare.ai

The process involves a primary antibody that binds specifically to the target antigen. griffith.edu.au An RBITC-conjugated secondary antibody, which is directed against the species of the primary antibody, is then used for detection. bdbiosciences.comsouthernbiotech.com This indirect method is widely used because it can amplify the signal, which is beneficial for detecting antigens with low expression levels. bdbiosciences.com The bright fluorescence of RBITC allows for clear visualization of the labeled structures under a fluorescence microscope. medchemexpress.com

RBITC can be used in multi-labeling studies in conjunction with other fluorophores like Fluorescein (B123965) Isothiocyanate (FITC), which emits green fluorescence. evitachem.com This allows researchers to simultaneously visualize multiple targets within the same sample. The isothiocyanate group in both RBITC and FITC enables them to be covalently coupled to the amino groups of antibodies. evitachem.comnih.gov

In IHC, which is a cornerstone of anatomic pathology, antibodies are used to classify cell types and diagnose diseases. nih.govnih.gov While chromogenic detection methods using enzymes like horseradish peroxidase (HRP) are common, fluorescent detection with dyes like RBITC offers advantages for certain research applications, particularly in multiplex imaging where multiple targets are analyzed simultaneously. bdbiosciences.comsouthernbiotech.com

Neuronal Tracing and Axonal Transport Studies using RBITC

RBITC is a well-established tracer for neuroanatomical investigations. sigmaaldrich.comnih.gov It can be used as both an anterograde and a retrograde tracer to map neural pathways. caymanchem.comnih.gov

In anterograde tracing, the dye is taken up by neuronal cell bodies (somas) and transported along the axon to the nerve terminals. nih.govunav.edu For example, when introduced into the vitreous body of the eye, RBITC is taken up by retinal ganglion cells and transported along their axons, labeling the axons and their terminal arborizations in brain regions like the superior colliculus. nih.gov This allows researchers to map the projections of a specific neuronal population. unav.edu

Conversely, in retrograde tracing, RBITC is applied to the axon terminals and transported back to the cell body. nih.gov This method is used to identify the neurons that project to a specific target area. Studies in the adult rat visual system have shown that RBITC applied to the superior colliculus results in the retrograde labeling of the soma and dendrites of retinal ganglion cells. nih.gov The dye has been shown to remain within the labeled neurons for at least 30 days without detectable leakage or transfer to other neurons, demonstrating its stability and reliability for long-term studies. nih.gov

Beyond just mapping connections, RBITC is used to study the dynamics of axonal transport. nih.govresearchgate.net Axonal transport is a crucial process for neuronal function and survival, and disruptions in this process are implicated in many neurodegenerative diseases. By labeling organelles or molecules with RBITC, their movement along axons can be visualized and quantified using live-cell imaging. A quantitative analysis of retrograde axonal transport has been performed using RBITC and other fluorescent dyes in peripheral sensory and motor neurons. nih.gov

Detailed Research Findings

| Application Area | Research Focus | Key Findings | Citations |

| High-Resolution Microscopy | Visualizing host-pathogen interactions | STED microscopy can be used to study the intracellular localization and interaction of antimicrobial peptides with pathogens like M. tuberculosis. | nih.gov |

| Nanoscale protein distribution | 3D-STED microscopy reveals the distinct nanoscale organization of cytoskeletal proteins like HS1 in healthy versus leukemic cells. | ||

| Quantitative & Live-Cell Imaging | Apoptosis Detection | RBITC-doped silica nanoparticles conjugated to Annexin V can specifically detect and image early-stage apoptotic cells with high photostability. | nih.gov |

| Multifunctional Nanotheranostics | Au@mSiO2/RBITC nanocomposites enable simultaneous cell imaging, controlled drug release, and photothermal therapy for cancer cells. | nih.gov | |

| Lymphocyte Migration | Direct cell labeling with RBITC allows for long-term tracking of lymphocyte migration in vivo without altering cell viability or normal migration patterns. | nih.gov | |

| Immunofluorescence & IHC | Multi-labeling studies | RBITC is often used with other fluorophores like FITC for the simultaneous detection of multiple antigens in immunofluorescence. | evitachem.com |

| Indirect Immunodetection | RBITC-conjugated secondary antibodies are widely used to amplify signals for detecting low-abundance antigens in tissue samples. | bdbiosciences.compubcompare.ai | |

| Neuronal Tracing | Anterograde and Retrograde Tracing | RBITC is an effective and stable tracer for mapping neuronal connections in both anterograde and retrograde directions in the central nervous system. | caymanchem.comnih.govunav.edu |

| Axonal Transport Quantification | The fluorescence intensity of RBITC can be used to quantify the amount of retrograde axonal transport in peripheral motor and sensory neurons. | nih.gov | |

| Selective Neuronal Labeling | When combined with specific delivery methods like focused ultrasound, rhodamine-conjugated agents can selectively label neurons over other cell types like microglia and astrocytes. | nih.govthno.org |

Below is an interactive data table summarizing the applications discussed.

Rbitc in Flow Cytometry and Cellular Analysis

RBITC for Cell Population Differentiation and Sorting Methodologies

The ability of RBITC to stably label cells makes it a crucial reagent for differentiating and sorting distinct cell populations using flow cytometry. dataintelo.com This technique is fundamental in fields like immunology, cancer biology, and stem cell research. dataintelo.com By conjugating RBITC to antibodies or other specific ligands, researchers can tag and identify subsets of cells based on the presence of unique surface markers.

One significant application is in the detection of rare cells, such as circulating tumor cells (CTCs). For instance, researchers have developed magnetic nanoparticles coated with a silica (B1680970) shell containing RBITC (MNP-SiO2(RITC)) and conjugated with a MUC1 antibody to detect ovarian cancer CTCs. nih.gov This method allowed for the detection of as few as 100 ovarian cancer cells in 50 μL of whole blood, demonstrating high sensitivity. nih.gov The bright fluorescence of RBITC helps to overcome the natural autofluorescence of blood components, enhancing detection accuracy. nih.gov

RBITC is also employed in tracking and analyzing stem cells and their differentiation. In one study, rhodamine-derived superparamagnetic maghemite nanoparticles (SAMN-R) were used to label human mesenchymal stem cells (MSCs) and mouse embryonic fibroblasts. mdpi.com Flow cytometry analysis confirmed the successful labeling and allowed for the comparison of cell size and granularity before and after nanoparticle incorporation, providing a method to track the labeled cell populations. mdpi.com

Furthermore, the differentiation of immune cells, such as B cells, can be monitored using RBITC-based strategies. The complex process of B cell differentiation into antibody-secreting cells involves various intermediate stages. nih.gov Flow cytometry, enabled by fluorescent labels like RBITC, is a key technology for identifying and isolating these specific B cell subpopulations from lymphoid tissues for further study, providing insights into humoral immunity. nih.govnih.gov

| Application Area | Cell Type | RBITC-Based Method | Research Finding | Reference(s) |

| Oncology | Ovarian Cancer Circulating Tumor Cells (CTCs) | MUC1 antibody-conjugated MNP-SiO2(RITC) nanoparticles | Enabled detection of 100 cancer cells in 50 μL of whole blood via flow cytometry. | nih.gov |

| Stem Cell Research | Human Mesenchymal Stem Cells (MSCs), Mouse Embryonic Fibroblasts | Labeling with rhodamine-derived superparamagnetic maghemite nanoparticles (SAMN-R) | Flow cytometry confirmed successful labeling and allowed for statistical comparison of cell characteristics. | mdpi.com |

| Immunology | Human Naive B Cells | General labeling for differentiation tracking | Flow cytometry is a key tool for identifying and sorting B cell intermediates during differentiation into antibody-secreting cells. | nih.gov |

Quantitative Analysis of Biomolecular Interactions via RBITC-Based Flow Cytometry

RBITC-based flow cytometry extends beyond simple cell identification to enable the quantitative analysis of biomolecular interactions. The fluorescence intensity measured by the flow cytometer can be directly correlated with the number of labeled molecules on or within a cell, allowing for precise quantification.

A key application is in quantifying the uptake of nanoparticles by cells. In one study, the cellular uptake of RBITC-labeled gold-core silica-shell nanoparticles (Au@SiO2) was quantified in breast cancer cells using flow cytometry. researchgate.net By measuring the mean fluorescence intensity over time, researchers could compare the uptake efficiency of nanoparticles with and without attached targeting ligands like methotrexate (B535133) and folic acid. researchgate.net This provides quantitative data on the efficacy of targeted drug delivery systems.

The technology can also be used to quantify the loading of biomolecules onto particle surfaces for use in various assays. For example, a method was developed to quantify the number of amine sites and oligonucleotide probes on fluorescently encoded silica particles. researchgate.net RBITC was used as the fluorescent dye, and flow cytometry helped confirm that the reactivity of amino groups on the particle surface could be quantified. researchgate.net

Moreover, RBITC can be part of sophisticated systems for analyzing fundamental biomolecular processes. In the development of methods for high-throughput amino acid analysis and protein sequencing, fluorescent dyes like RBITC are proposed for labeling components in microfluidic systems. google.com A flow cytometer can then analyze individual microspheres, with fluorescence intensity corresponding to specific analytes, enabling the simultaneous analysis of multiple assays. google.com

| Analysis Type | System/Molecule Studied | RBITC Role | Quantitative Measurement | Reference(s) |

| Cellular Uptake | Au@SiO2 nanoparticles in breast cancer cells | Fluorescent label on nanoparticles | Mean fluorescence intensity correlates with the amount of nanoparticle uptake over time. | researchgate.net |

| Surface Chemistry | Biofunctionalized silica particles | Dye for particle encoding | Quantification of effective amine sites on particle surfaces. | researchgate.net |

| Biomolecular Recognition | Amino acid and protein analysis systems | Label for probes on microspheres | Fluorescence intensity used to classify and quantify analytes in multi-assay analysis. | google.com |

Applications in Apoptosis Detection and Cell Viability Studies with RBITC Probes

One approach involves using RBITC-doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs) conjugated to Annexin V. caymanchem.com Annexin V has a high affinity for phosphatidylserine (B164497), a lipid that translocates to the outer leaflet of the plasma membrane in early apoptotic cells. The RBITC-DSFNPs-Annexin V bioprobes can therefore specifically label apoptotic cells, which can then be detected and quantified by flow cytometry. caymanchem.com

In other studies, RBITC-labeled therapeutic agents are used to simultaneously deliver a drug and monitor its effect on cell viability and apoptosis. For example, a nanoformulated version of the drug ABT-199 was labeled with RITC to track its colocalization with mitochondria in human eosinophilic leukemia cells. nih.gov Subsequent analysis using flow cytometry with other markers like Annexin V-FITC and Propidium Iodide (PI) can quantify the degree of apoptosis induced by the drug. nih.govrsc.org Similarly, studies on zinc ferrite (B1171679) nanoparticles used flow cytometry to assess apoptosis in different breast cancer cell lines by measuring the percentage of cells in early and late apoptotic stages after exposure to the nanoparticles. mdpi.com

Cell viability assays can also be performed using RBITC-labeled nanoparticles. The viability of cells, such as human embryonic kidney (HEK293) and RAW 264.7 macrophage cells, after treatment with silica-coated magnetic nanoparticles containing RITC, has been assessed. nih.gov Such studies found that cell viability decreased in a dose-dependent manner in certain cell lines, indicating cytotoxicity that can be precisely quantified. nih.gov

| Study Focus | Cell Line(s) | RBITC-Based Probe/Method | Key Finding | Reference(s) |

| Apoptosis Detection | Generic | RBITC-doped silica nanoparticles conjugated to Annexin V | Nanoparticles can be used as bioprobes to specifically detect and image apoptotic cells. | caymanchem.com |

| Drug Efficacy | Human Eosinophilic Leukemia (EOL-1) | RITC-labeled nanoformulated ABT-199 | The labeled drug was shown to colocalize with mitochondria, and its apoptotic effect was quantifiable. | nih.gov |

| Nanoparticle Cytotoxicity | Breast Cancer (MCF-7, MDA-MB-231), HEK-293 | Flow cytometry with Annexin V/PI staining after exposure to nanoparticles | Zinc ferrite nanoparticles induced a higher percentage of apoptosis and necrosis in MDA-MB-231 cells compared to MCF-7 cells. | mdpi.com |

| Cell Viability | HEK293, RAW 264.7 | MTS assay after treatment with MNPs@SiO2(RITC) | Cell viability significantly decreased in RAW 264.7 cells in a dose-dependent manner after nanoparticle treatment. | nih.gov |

Nanomaterial Integration and Engineering of Rbitc Doped Systems

Synthesis and Characterization of RBITC-Doped Fluorescent Nanoparticles (e.g., Silica (B1680970), Polymeric, Quantum Dots)

The creation of robust and bright fluorescent nanoparticles is foundational for many bioimaging and sensing applications. RBITC is a favored dye for incorporation due to its high quantum yield and photostability, particularly when covalently integrated into a nanoparticle matrix.

Silica Nanoparticles (SNPs): The synthesis of RBITC-doped silica nanoparticles frequently employs a covalent linkage strategy to ensure dye stability and prevent leaching. A common approach is the Stöber method or its variant, the reverse water-in-oil microemulsion technique. nih.govmdpi.com In this process, the isothiocyanate group of RBITC is first reacted with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), to form a stable thiourea (B124793) bond. nih.gov This RBITC-APTES conjugate is then co-hydrolyzed and co-condensed with a silica precursor, typically tetraethoxysilane (TEOS). nih.govmdpi.com This method effectively entraps the dye molecules within the silica matrix, covalently bound to the network. nih.gov The resulting nanoparticles are uniform, highly fluorescent, and exhibit excellent photostability, significantly superior to the free dye or physically adsorbed counterparts. nih.gov Characterization techniques such as transmission electron microscopy (TEM) are used to confirm the size and morphology of the particles, while infrared (IR) spectroscopy can verify the covalent attachment of the dye. mdpi.com The fluorescence intensity of the nanoparticles can be tuned by adjusting the concentration of the RBITC-APTES conjugate during synthesis. mdpi.com

Polymeric Nanoparticles (PNPs): RBITC can also be incorporated into various polymeric nanoparticles. Methods like emulsification-solvent evaporation and nanoprecipitation are commonly used for creating polymer-based nanocarriers. researchgate.net For instance, RBITC has been used as a model molecule in drug delivery systems based on polyhydroxyalkanoate (PHA) nanoparticles, which were synthesized using a modified emulsification/solvent diffusion method. nih.gov In a typical synthesis, the polymer and the dye are dissolved in a suitable organic solvent, which is then emulsified in an aqueous phase containing a surfactant. researchgate.net Evaporation of the solvent leads to the formation of dye-doped nanoparticles. researchgate.net The size and properties of the resulting PNPs are influenced by factors such as polymer concentration and the type of solvent and stabilizing agent used. nih.gov The isothiocyanate group allows for covalent conjugation to polymers possessing amine groups, ensuring stable dye loading within the nanocarrier. These systems are explored for their potential in drug delivery and imaging. nih.govdeepdyve.com

Quantum Dots (QDs): While RBITC is a fluorophore itself, it can also be conjugated to the surface of semiconductor quantum dots. QDs possess unique optical properties, such as size-tunable emission and broad absorption spectra, making them excellent scaffolds for creating advanced probes. nih.govresearchgate.net The functionalization of QDs with RBITC typically involves leveraging the reactivity of the isothiocyanate group with primary amines. medchemexpress.com Water-soluble QDs are often coated with ligands that present amine functionalities on their surface. RBITC can then be covalently attached to these amines, creating a QD-RBITC conjugate. nih.govplos.org This bioconjugation strategy combines the sharp, tunable emission of the QD core with the distinct spectral properties of RBITC, enabling applications in multiplexed imaging and fluorescence resonance energy transfer (FRET)-based sensing. mdpi.com

| Nanoparticle Type | Common Synthesis Method | RBITC Integration Strategy | Key Characteristics | References |

|---|---|---|---|---|

| Silica Nanoparticles | Reverse Microemulsion / Stöber Method | Covalent conjugation of RBITC-APTES with TEOS during co-condensation. | High photostability, uniform size, low dye leaching, tunable fluorescence. | nih.govmdpi.com |

| Polymeric Nanoparticles | Emulsification-Solvent Evaporation | Covalent conjugation to amine-functionalized polymers or encapsulation. | Biocompatible, versatile polymer choices, potential for drug co-delivery. | nih.govresearchgate.net |

| Quantum Dots | Colloidal Synthesis & Surface Functionalization | Covalent conjugation of RBITC to amine-functionalized QD surface ligands. | Combines QD's tunable optics with RBITC fluorescence for advanced probes (e.g., FRET). | nih.govplos.org |

RBITC-Functionalized Plasmonic Nanostructures for Enhanced Sensing and Imaging

Plasmonic nanostructures, typically made of gold (Au) or silver (Ag), exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which involves the collective oscillation of conduction electrons in response to incident light. nih.gov This resonance creates intense electromagnetic fields near the nanoparticle surface, which can be harnessed to enhance the optical signals of nearby molecules like RBITC.

Functionalizing plasmonic nanoparticles with RBITC creates powerful probes for sensing and imaging. mdpi.com The isothiocyanate group can form a bond with the metal surface, positioning the dye molecule within the enhanced electromagnetic field. nih.gov This interaction can lead to two primary effects: fluorescence quenching/enhancement and surface-enhanced Raman scattering (SERS).

Fluorescence-Based Sensing: When RBITC is very close to a gold nanoparticle (AuNP) surface, its fluorescence is often quenched. nih.gov This quenching effect can be exploited for "turn-on" sensing. For example, a sensor for mercuric ions (Hg²⁺) was developed using RBITC-modified AuNPs. nih.gov In the absence of Hg²⁺, the RBITC fluorescence was quenched by the AuNP. However, the addition of Hg²⁺ displaced the RBITC molecules from the nanoparticle surface, restoring their fluorescence and providing a sensitive detection mechanism with a detection limit as low as 2.3 nM. nih.gov

Surface-Enhanced Raman Scattering (SERS): RBITC is a Raman-active molecule, and when it is adsorbed onto a plasmonic nanostructure, the intensity of its Raman signal can be amplified by many orders of magnitude. mdpi.com This SERS effect allows for ultra-sensitive detection. RBITC-modified silver nanoaggregates on silica beads have been shown to produce strong SERS signals, enabling their use as optical probes. mdpi.com By exciting RBITC-functionalized silver nanoparticles (AgNPs) at a wavelength corresponding to the LSPR peak, it is possible to preferentially probe the dye molecules on the nanoparticle surface. mdpi.com This strategy forms the basis for highly sensitive SERS-based assays and imaging techniques, where the sharp and specific Raman peaks of RBITC act as a fingerprint for detection. mdpi.com

Core-Shell Nanocomposites Incorporating RBITC for Multifunctional Probes

Core-shell nanocomposites are sophisticated structures where a core material is encapsulated by a shell of a different material. researchgate.netdntb.gov.ua This architecture allows for the combination of distinct properties, such as magnetism from the core and optical reporting from a dye-doped shell, into a single nanoprobe.

A prominent example is the magnetic core-silica shell nanoparticle (e.g., Fe₃O₄@SiO₂). researchgate.net The iron oxide core provides superparamagnetic properties, allowing the nanoparticles to be manipulated and collected with an external magnetic field. researchgate.netnih.gov The silica shell serves multiple purposes: it protects the magnetic core from oxidation and aggregation, provides a biocompatible interface, and offers a versatile surface for further functionalization. researchgate.netnih.gov

RBITC can be readily incorporated into the silica shell of these magnetic nanoparticles using the same covalent co-condensation method described in section 7.1. nih.gov This creates a multifunctional probe that is both magnetic and fluorescent. Such RBITC-labeled, silica-coated magnetic nanoparticles (MNPs@SiO₂(RITC)) have been successfully used to label and track human mesenchymal stem cells (MSCs) using both magnetic resonance imaging (MRI) and fluorescence microscopy. nih.gov The combination of a fluorescent component (RBITC) for high-sensitivity optical imaging and a magnetic core for MRI or magnetic separation makes these nanocomposites highly valuable for theranostics, cell tracking, and targeted drug delivery applications. deepdyve.comnih.gov Another advanced application involves incorporating RBITC into gold-core@mesoporous silica-shell (Au@mSiO₂) nanocomposites, which enables cell imaging, light-controlled drug release, and photothermal therapy simultaneously. nih.gov

Influence of Dye Binding Modes and Leaching Behavior in Nanoparticle Systems

The stability of fluorescent nanoparticles, particularly the prevention of dye leakage, is critical for their reliable application in biological and environmental systems. The method used to incorporate RBITC into a nanoparticle matrix profoundly influences its stability and photophysical properties.

Covalent vs. Non-covalent Binding: The primary advantage of using RBITC is its isothiocyanate (-N=C=S) functional group, which readily reacts with primary amines (-NH₂) to form a highly stable covalent thiourea linkage. nih.govmedchemexpress.com When RBITC is incorporated into silica nanoparticles via a silane (B1218182) coupling agent like APTES, it becomes an integral part of the silica network. mdpi.comnih.gov This covalent attachment is crucial for preventing dye leaching, even when the nanoparticles are dispersed in aqueous solutions or exposed to solvents for extended periods. mdpi.comnih.gov In contrast, nanoparticles prepared by simple physical entrapment or non-covalent adsorption of dyes are prone to significant dye leakage, which can lead to false signals and potential cytotoxicity from the free dye.

| Binding Mode | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Covalent Attachment | RBITC is chemically bonded to the nanoparticle matrix (e.g., via thiourea linkage with APTES in silica). | Excellent stability, minimal to no dye leaching, enhanced photostability. | Requires specific functional groups and multi-step synthesis. | mdpi.comnih.govresearchgate.net |

| Non-covalent Entrapment/Adsorption | RBITC is physically trapped within the nanoparticle matrix or adsorbed onto its surface. | Simpler synthesis. | Prone to significant dye leaching, lower photostability, potential for false-positive signals. | researchgate.net |

Applications of RBITC in Mesoporous Materials and Scaffolds

The utility of RBITC extends to porous materials like mesoporous silica nanoparticles (MSNs) and three-dimensional scaffolds used in tissue engineering, where it serves as a robust fluorescent label for imaging and tracking.

Mesoporous Materials: MSNs are characterized by their high surface area and ordered pore structure, making them excellent candidates for drug delivery. mdpi.com RBITC can be incorporated into these systems to add an imaging modality. For example, multifunctional nanocomposites consisting of a gold nanorod core, a mesoporous silica shell for drug loading, and conjugated RBITC have been developed (Au@mSiO₂/RBITC). nih.gov These particles were used for simultaneous fluorescence imaging of cancer cells (via RBITC), controlled drug release, and photothermal therapy (via the gold core). nih.gov The RBITC component allows for real-time monitoring of the nanoparticles' location and interaction with cells using techniques like confocal microscopy. nih.gov

Tissue Engineering Scaffolds: In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. nih.govmdpi.com Fluorescent labeling is essential for monitoring the scaffold's degradation over time and tracking the infiltration and behavior of cells within the scaffold. RBITC-doped nanoparticles can be integrated into these scaffolds. For instance, RBITC-labeled nanoparticles could be embedded within composite scaffolds made of materials like polycaprolactone (B3415563) (PCL) and bioactive glass. mdpi.com As the scaffold degrades and is remodeled by cells, the release or changing distribution of the RBITC-labeled components could be monitored via fluorescence imaging. This provides valuable insights into the dynamics of tissue regeneration. While many studies focus on doping bioactive glass scaffolds with ions like zinc, strontium, or copper to enhance bioactivity, the incorporation of fluorescent nanoprobes like RBITC-doped silica particles represents a complementary approach for advanced functional monitoring. nih.govmdpi.com

Development of Rbitc Based Fluorescent Probes and Biosensors

Design Principles for Environmentally Sensitive RBITC Probes (e.g., pH, polarity, viscosity)

The design of environmentally sensitive probes using RBITC leverages the unique spectroscopic characteristics of the rhodamine fluorophore, which can be modulated by the local microenvironment. The core principle often involves controlling the equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-ring form. The isothiocyanate group of RBITC allows this environmentally sensitive core to be conjugated to other molecules to create specific probes.

pH Sensitivity: The fluorescence of rhodamine-based probes is frequently dependent on pH. In many designs, the spirolactam ring of a rhodamine derivative can be induced to open under acidic conditions, leading to a significant increase in fluorescence intensity. This "off-on" switching mechanism is a primary principle for designing pH-sensitive probes. Probes based on Rhodamine B hydrazide, for instance, exhibit a remarkable fluorescence enhancement as the pH decreases from neutral to acidic, a change attributed to the structural transition from the spirocyclic to the ring-opened form. This principle is directly applicable to probes constructed using RBITC, where the rhodamine core acts as the pH-responsive element.

Polarity Sensitivity: The fluorescence of certain rhodamine derivatives can be influenced by the polarity of the surrounding solvent or microenvironment. This sensitivity often arises from an intramolecular charge transfer (ICT) process in the excited state. In a push-pull system, where electron-donating and electron-accepting groups are part of the conjugated structure, the emission wavelength can shift based on solvent polarity. While the core rhodamine structure itself is generally less sensitive to solvent polarity compared to other fluorophores, modifications to create a D–π–A (donor–π–acceptor) structure can impart polarity-sensing capabilities. Probes designed with such features can exhibit weak fluorescence in high-polarity solvents and strong fluorescence in low-polarity environments, enabling the imaging of non-polar regions like lipid droplets within cells.

Viscosity Sensitivity: Probes that can measure viscosity are often designed as "fluorescent molecular rotors." In these molecules, intramolecular rotation around a single bond provides a non-radiative pathway for the excited state to decay, quenching fluorescence in low-viscosity environments. In highly viscous media, this rotation is hindered, which blocks the non-radiative decay pathway and leads to a significant increase in fluorescence quantum yield. The design of viscosity-sensitive probes based on the rhodamine scaffold involves creating a structure where parts of the molecule can rotate freely. When RBITC is incorporated into such a system, its fluorescence becomes dependent on the local viscosity, making it a valuable tool for measuring viscosity changes in biological systems, such as within living cells or mitochondria.

Ratiometric Sensing Platforms Utilizing RBITC as a Component

Ratiometric fluorescence sensing is an advanced detection method that mitigates issues related to probe concentration, photobleaching, and instrumental variations by measuring the ratio of fluorescence intensities at two different wavelengths. This approach enhances the accuracy and reliability of measurements. RBITC can be incorporated into ratiometric platforms in several ways, most commonly as a stable reference signal.

In one prominent design strategy, a sensor is constructed with two fluorophores: one that is sensitive to the analyte of interest and another that is insensitive and serves as an internal reference. RBITC is an excellent candidate for the reference dye due to its high photostability and strong fluorescence emission. For example, a ratiometric potassium (K+) sensor has been developed using silica (B1680970) microparticles co-immobilized with a K+-sensitive probe (IPG4) and RBITC as the reference fluorophore. In this system, as the concentration of K+ changes, the fluorescence of IPG4 responds, while the fluorescence of RBITC remains constant. By calculating the ratio of the two emission intensities, a precise and quantitative measurement of the K+ concentration can be achieved, independent of the number of microparticles in the detection window.

Another approach involves Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to an acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes. A ratiometric FRET probe can be designed where the binding of an analyte causes a conformational change, altering the distance between a donor and an acceptor dye. A rhodamine derivative can act as the donor, linked to a cyanine (B1664457) acceptor, to create a FRET-based probe for pH. Changes in pH alter the fluorescence of the rhodamine donor, which in turn modulates the FRET efficiency and the emission intensity of the cyanine acceptor, providing a ratiometric readout of pH fluctuations.

RBITC in the Detection of Specific Ions and Small Molecules in Biological and Environmental Matrices

The rhodamine B scaffold, and by extension RBITC, is widely used to develop chemosensors for specific ions, particularly heavy metal cations. The sensing mechanism is typically based on the ion-induced opening of the non-fluorescent spirolactam ring, which results in a "turn-on" fluorescent and colorimetric response. The isothiocyanate group of RBITC allows these sensors to be anchored to surfaces or macromolecules for specific applications.

Research has demonstrated the utility of RBITC in detecting various heavy metal ions in aqueous solutions. The interaction of RBITC with metal ions such as copper (Cu²+), nickel (Ni²+), and lead (Pb²+) leads to fluorescence quenching. The binding affinity and quenching efficiency vary for different ions, allowing for some degree of selectivity. For instance, the binding constant for RBITC with these metal ions was found to follow the order Cu²+ > Ni²+ > Pb²+.

In other sensor designs, RBITC has been used to create probes for mercury (Hg²+). One such sensor utilized gold nanoparticles (AuNPs) modified with RBITC. In the absence of Hg²+, the fluorescence of RBITC is quenched by the AuNPs. Upon the addition of Hg²+, the ions form a complex with RBITC, causing its displacement from the nanoparticle surface and a subsequent recovery of fluorescence. nih.gov This system allows for the sensitive detection of Hg²+ with a low detection limit. nih.gov

The table below summarizes the performance of RBITC-based systems for the detection of various metal ions as reported in research studies.

| Target Ion | Sensing Principle | Matrix | Detection Limit |

|---|---|---|---|

| Cu²⁺ | Fluorescence Quenching | Aqueous Medium | Not Specified |

| Ni²⁺ | Fluorescence Quenching | Aqueous Medium | Not Specified |

| Pb²⁺ | Fluorescence Quenching | Aqueous Medium | Not Specified |

| Hg²⁺ | Fluorescence Recovery (Displacement from AuNPs) | Aqueous Solution | 0.48 nmol/L nih.gov |

Applications in Environmental Monitoring Research for Tracing Pollutants and Biological Indicators

RBITC and its parent compound, Rhodamine B, have found significant applications in environmental monitoring due to their intense fluorescence, which allows for detection at very low concentrations.

Tracing Pollutants: Rhodamine dyes are frequently used as tracers in water to determine the rate and direction of flow and transport. researchgate.net This is crucial for studying the dispersion of pollutants in rivers, groundwater, and wastewater systems. researchgate.net By injecting the dye at a specific point and monitoring its concentration downstream with a fluorometer, hydrologists can create models of pollutant spread and dilution, which are essential for environmental risk assessment and management. RBITC can be conjugated to nanoparticles or other carriers to create more stable and versatile tracers for these applications. For example, Rhodamine B has been effectively used to stain microplastics, making the tiny, often transparent, pollutant particles visible for tracking and quantification in laboratory studies. nih.gov

Biological Indicators: RBITC has also been explored in the context of monitoring and controlling biological indicators, particularly in the prevention of biofouling. Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a major issue in marine environments. This process is often regulated by quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that coordinates gene expression and biofilm formation. A novel study demonstrated that a rhodamine isothiocyanate analogue (RIA) acts as an effective quorum sensing inhibitor (QSI). nih.gov In natural seawater, this RIA was shown to significantly inhibit the formation of multispecies biofilms. nih.gov The compound disrupted the biofilm's structure, downregulated the expression of genes responsible for producing the extracellular polymeric substance (EPS) that forms the biofilm matrix, and reduced the complexity of the microbial network. nih.govnih.gov This application represents an innovative approach to environmental management, where RBITC derivatives are used not just to detect biological indicators (i.e., the presence of biofilm-forming bacteria) but to actively control a key biological process that leads to environmental and industrial problems. nih.gov

Theoretical and Computational Investigations of Rhodamine B Isothiocyanate Mixed Isomers

Molecular Modeling of RBITC-Biomolecule Interactions and Binding Kinetics

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been employed to understand the non-covalent and covalent interactions between RBITC's core structure, Rhodamine B (RB), and various biomolecules, including proteins and lipid membranes.